2-Isopropenylthiazole
Overview
Description
2-Isopropenylthiazole is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the isopropenyl group attached to the thiazole ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
Mechanism of Action
Target of Action
2-Isopropenylthiazole, a derivative of thiazole, has been found to exhibit significant biological activity . Thiazole derivatives have been reported to show significant antibacterial activity against various bacteria and pathogens . .
Mode of Action
It is known that thiazole derivatives exhibit significant antibacterial activity . The mode of action of similar compounds has been validated by cross-resistance, molecular biology, and molecular docking studies .
Biochemical Pathways
Thiazoles, including this compound, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Pharmacokinetics
Pharmacokinetic modeling is a tool that helps drug developers, clinicians, and health care professionals in general to understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .
Result of Action
Thiazole derivatives have been found to exhibit significant biological activities, including antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes or proteins .
Biochemical Analysis
Biochemical Properties
2-Isopropenylthiazole, like other thiazole derivatives, has been associated with a range of biological activities. Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines . It is plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound operates through similar mechanisms.
Dosage Effects in Animal Models
The selection of appropriate animal models is critical for such studies, considering factors such as physiological and pathophysiological similarities, availability, and ethical considerations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropenylthiazole can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions. This method typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products. The use of advanced purification techniques, including distillation and chromatography, ensures the isolation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropenylthiazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation and alkylation being typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles, alkylated thiazoles.
Scientific Research Applications
2-Isopropenylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
2-Isopropenylthiazole can be compared with other thiazole derivatives, such as:
2-Methylthiazole: Similar in structure but lacks the isopropenyl group, resulting in different reactivity and applications.
2-Phenylthiazole: Contains a phenyl group instead of an isopropenyl group, leading to variations in its chemical behavior and biological activity.
2-Aminothiazole: Features an amino group, making it more suitable for applications in medicinal chemistry as a precursor to various pharmaceuticals.
The uniqueness of this compound lies in its isopropenyl group, which enhances its reactivity and broadens its range of applications compared to other thiazole derivatives.
Properties
IUPAC Name |
2-prop-1-en-2-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXHYZDXKTGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342281 | |
Record name | 2-Isopropenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-04-1 | |
Record name | 2-Isopropenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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